molecular formula C7H11N3O B2767092 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2377031-19-9

3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2767092
CAS No.: 2377031-19-9
M. Wt: 153.185
InChI Key: DWZPPEOAQBXTTP-UHFFFAOYSA-N
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Description

3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties. This compound features a fused pyrazole and piperazine ring system, which provides a versatile scaffold for the development of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the catalytic hydrogenation of precursor compounds. One common method includes the use of NH-pyrazole carbonic acids as key intermediates.

Industrial Production Methods

Industrial production methods for this compound focus on cost-efficiency and scalability. The synthetic routes are designed to be performed on a multigram scale, ensuring that the process is both economically viable and capable of producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups at specific positions on the pyrazole and piperazine rings .

Scientific Research Applications

3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lacks the methoxy group at the 3-position.

    3-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Contains a hydroxyl group instead of a methoxy group at the 3-position.

Uniqueness

The presence of the methoxy group at the 3-position in 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable scaffold for the development of novel bioactive compounds .

Biological Activity

3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Structural Overview

The compound belongs to the class of tetrahydropyrazolo derivatives, which are known for their various pharmacological properties. The presence of the methoxy group and the tetrahydropyrazole framework contributes to its unique biological profile.

Antiviral Activity

Recent studies have identified this compound as a promising candidate for antiviral therapy, particularly against the Hepatitis B virus (HBV). Research indicates that this compound acts as an allosteric modulator of the HBV core protein (CpAM), effectively inhibiting a range of nucleos(t)ide-resistant HBV variants. In vivo studies demonstrated that the lead compound significantly reduced HBV DNA viral load in a mouse model following oral administration .

Antitumor Activity

The compound has also shown potential as an antitumor agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives of tetrahydropyrazolo compounds exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values in the micromolar range. Specifically, one study reported an IC50 value of 0.83 ± 0.07 μM against A549 cells .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Kinases : It has been suggested that this compound may inhibit certain kinases involved in cancer progression and viral replication.
  • Cell Cycle Arrest : Studies have indicated that treatment with this compound can lead to cell cycle arrest in cancer cells, thereby preventing proliferation.
  • Induction of Apoptosis : Evidence suggests that it may induce apoptosis in tumor cells through intrinsic pathways.

Research Findings Summary

Activity Target IC50 Value Notes
AntiviralHBVNot specifiedEffective against nucleos(t)ide-resistant strains
AntitumorA549 (lung cancer)0.83 ± 0.07 μMSignificant cytotoxicity observed
AntitumorMCF-7 (breast cancer)0.15 ± 0.08 μMHigh potency
AntitumorHeLa (cervical cancer)2.85 ± 0.74 μMNotable activity

Case Studies

  • Hepatitis B Virus Inhibition : A study focused on the development of allosteric modulators for HBV showed that compounds similar to this compound effectively reduced viral load in animal models. This suggests a potential pathway for therapeutic development against HBV infections .
  • Antitumor Efficacy : Another investigation into the antitumor properties revealed that derivatives of this compound could significantly inhibit tumor growth in vitro and in vivo models. The studies emphasized the importance of structural modifications on potency and selectivity towards different cancer types .

Properties

IUPAC Name

3-methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-11-7-5-9-10-3-2-8-4-6(7)10/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZPPEOAQBXTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CNCCN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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